![molecular formula C31H40N2O5 B1665294 Asoprisnil ecamate CAS No. 222732-94-7](/img/structure/B1665294.png)
Asoprisnil ecamate
描述
Asoprisnil ecamate, also known by its developmental code name J-956, is a synthetic, steroidal selective progesterone receptor modulator (SPRM). It was initially developed for the treatment of endometriosis, uterine fibroids, and menopausal symptoms but was later discontinued . This compound is a potent and highly selective ligand of the progesterone receptor with mixed agonistic and antagonistic activity and much reduced antiglucocorticoid activity relative to mifepristone .
准备方法
The synthesis of asoprisnil ecamate involves multiple steps, starting from the appropriate steroidal precursor. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and consistency of the final product .
化学反应分析
Asoprisnil ecamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: This reaction can reduce oxime groups to amines.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Asoprisnil is a selective progesterone receptor modulator (SPRM) that was in advanced clinical development for treating symptomatic uterine fibroids and endometriosis . Asoprisnil belongs to the class of 11β-benzaldoxime-substituted estratrienes, displaying partial progesterone agonist/antagonist effects with high progesterone receptor specificity in animals and humans .
Clinical Applications and Studies
- Uterine Fibroids: Asoprisnil was found to suppress both the duration and intensity of uterine bleeding in a dose-dependent manner and reduced tumor volume without estrogen deprivation in women with uterine fibroids . A study showed that Asoprisnil, at doses of 5, 10, and 25 mg, significantly suppressed uterine bleeding, increased hemoglobin concentration, induced amenorrhea, reduced uterine and leiomyoma volume, and suppressed pressure symptoms in a dose-dependent manner .
- Endometriosis: Asoprisnil was also tested for the treatment of endometriosis . A randomized, placebo-controlled, dose-finding phase II trial with asoprisnil in subjects with a laparoscopic diagnosis of endometriosis showed a considerable reduction in the average daily combined scores of non-menstrual pelvic pain and dysmenorrhea in all dose regimens (5, 10 and 25 mg) compared with placebo. No serious drug-related adverse events were reported .
- Heavy Menstrual Bleeding (HMB): Daily uninterrupted treatment with asoprisnil was highly effective in controlling menstrual bleeding, improving anemia, and reducing fibroid and uterine volume in women with HMB associated with uterine fibroids .
Clinical Trial Results
Dosage | Primary Endpoint Achievement | Amenorrhea Achievement | Hemoglobin Increase | Fibroid Volume Reduction | Uterine Volume Reduction |
---|---|---|---|---|---|
Asoprisnil 10 mg | 90% | 66-78% | Significant | Up to -48% | Up to -28% |
Asoprisnil 25 mg | 93% | 83-93% | Significant | Up to -63% | Up to -39% |
Placebo | 35% | 3-12% | N/A | Up to +16% | Up to +13% |
Asoprisnil is generally well tolerated in doses of 5-25 mg, with minor side effects such as headache and abdominal pain being reported .
Pharmacological Properties
作用机制
Asoprisnil ecamate exerts its effects by binding to the progesterone receptor, where it acts as a partial agonist/antagonist . This binding leads to tissue-selective effects, such as antiproliferative effects on the endometrium and breast tissue in primates . Unlike progesterone antagonists, this compound does not induce labor but induces amenorrhea primarily by targeting the endometrium . The molecular pathways involved include modulation of gene expression and inhibition of cell proliferation .
相似化合物的比较
Asoprisnil ecamate is compared with other SPRMs such as:
Asoprisnil: Similar in structure and function but with different pharmacokinetic properties.
Ulipristal acetate: Another SPRM used for emergency contraception and treatment of uterine fibroids.
Vilaprisan: A newer SPRM under investigation for similar indications.
The uniqueness of this compound lies in its specific binding affinity and tissue-selective effects, which differentiate it from other SPRMs .
生物活性
Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has garnered attention for its unique pharmacological properties and potential therapeutic applications, particularly in gynecological disorders such as uterine fibroids and endometriosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and safety profile.
This compound exhibits a dual mechanism of action as both a partial agonist and antagonist at the progesterone receptor (PR). This selectivity allows it to modulate the effects of progesterone in various tissues without inducing the full spectrum of progestational effects typically associated with other progestins. Key characteristics include:
- High Affinity for PR : this compound binds with high affinity to the progesterone receptor while showing moderate affinity for glucocorticoid receptors and low affinity for androgen receptors .
- Endometrial Effects : It induces amenorrhea and endometrial atrophy in animal models, suggesting significant antiproliferative effects on the endometrium .
Efficacy in Gynecological Disorders
This compound has been studied extensively in clinical trials, demonstrating promising results in managing heavy menstrual bleeding (HMB) associated with uterine fibroids. Notable findings include:
- Reduction in Menstrual Bleeding : In Phase II studies, doses of 5 mg, 10 mg, and 25 mg significantly improved non-menstrual pelvic pain scores and reduced bleeding intensity . The percentage of women achieving amenorrhea was notably higher compared to placebo groups (up to 93% at the 25 mg dose) over 12 months .
- Impact on Uterine Volume : this compound effectively reduced both fibroid and uterine volume in a dose-dependent manner. Median changes at the highest dose indicated reductions of up to 63% in fibroid volume .
Safety Profile
The safety and tolerability of this compound have been evaluated across multiple studies:
- Adverse Events : Most adverse events reported were mild and self-limiting, similar to those seen in placebo groups. Serious adverse events were rare .
- Endometrial Safety Concerns : Long-term studies raised concerns regarding endometrial thickness and potential cystic changes, prompting further investigation into its long-term safety profile .
Summary of Clinical Trial Results
Study Phase | Dose (mg) | Amenorrhea Rate (%) | Reduction in Uterine Volume (%) | Adverse Events |
---|---|---|---|---|
Phase II | 5 | 28.1 | Not specified | Mild |
Phase II | 10 | 64.3 | Up to -48% | Mild |
Phase II | 25 | 83.3 | Up to -63% | Mild |
Phase III | 10 | 66-78 | Significant reduction | Mild |
Phase III | 25 | 83-93 | Significant reduction | Mild |
Case Studies
- Endometrial Biopsy Findings : In women treated with asoprisnil, biopsies revealed asynchronous differentiation of endometrial epithelium and stroma, indicating its mixed agonist/antagonist activity which is not observed with traditional hormonal treatments .
- Long-Term Treatment Concerns : A study highlighted progressive increases in endometrial thickness during extended treatment periods, leading to invasive diagnostic procedures due to concerns about potential malignancies .
属性
CAS 编号 |
222732-94-7 |
---|---|
分子式 |
C31H40N2O5 |
分子量 |
520.7 g/mol |
IUPAC 名称 |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
InChI 键 |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
手性 SMILES |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
规范 SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
外观 |
Solid powder |
Key on ui other cas no. |
222732-94-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Asoprisnil ecamate; J-956; J 956; J956. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。